methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
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Overview
Description
Methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring, a thieno[3,2-c]pyridine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. The final step involves esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The thieno[3,2-c]pyridine moiety can interact with biological membranes or receptors, influencing cellular processes . These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetyl]-piperidine-4-carbothioic acid amide
- 3(5)-Substituted pyrazoles
- Quinolinyl-pyrazoles
Uniqueness
Methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is unique due to its combination of a pyrazole ring and a thieno[3,2-c]pyridine ring, which provides a distinct set of chemical and biological properties.
Biological Activity
Methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H14N4O3S
- Molecular Weight : 302.34 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 75 |
Fusarium oxysporum | 30 |
These results suggest that the compound exhibits moderate to strong antibacterial and antifungal activities.
The mechanism by which this compound exerts its effects appears to involve the inhibition of key metabolic pathways in microorganisms. Specific targets include:
- Inhibition of Coenzyme A Biosynthesis : Compounds similar in structure have been shown to interfere with enzymes involved in the biosynthesis of CoA, which is essential for fatty acid metabolism and energy production in bacteria .
Study on Antibacterial Efficacy
In a controlled study published in a peer-reviewed journal, this compound was evaluated against clinical isolates of E. coli and S. aureus. Results indicated a significant reduction in bacterial growth compared to untreated controls. The study concluded that the compound could be a promising candidate for developing new antibacterial agents .
Antifungal Activity Assessment
Another research focused on the antifungal properties against Fusarium species revealed that the compound exhibited a dose-dependent response with an MIC comparable to standard antifungal agents. The study emphasized the potential of this compound as a lead structure for further development in antifungal therapies .
Properties
IUPAC Name |
methyl 5-(2-pyrazol-1-ylacetyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-20-14(19)13-10-4-8-21-11(10)3-7-17(13)12(18)9-16-6-2-5-15-16/h2,4-6,8,13H,3,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWZLGZTRWWJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1C(=O)CN3C=CC=N3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.